

# The Valine-Glycine Dipeptide in Cleavable Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Mal-amido-PEG8-val-gly |           |
| Cat. No.:            | B13705427              | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# Introduction: The Critical Role of Linkers in Antibody-Drug Conjugates

Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a chemical bridge connecting these two components, is of paramount importance to the safety and efficacy of an ADC. Cleavable linkers are designed to be stable in systemic circulation and to selectively release the payload upon internalization into target cancer cells. Among the various classes of cleavable linkers, those based on dipeptides have gained significant traction.

This technical guide provides an in-depth exploration of the valine-glycine (Val-Gly) dipeptide as a component of cleavable linkers in ADCs. While the valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) linkers are more extensively documented, the Val-Gly linker is also utilized in the design of ADCs.[1] This guide will delve into the theoretical underpinnings of its cleavage mechanism, present relevant comparative data, provide detailed experimental protocols for its characterization, and offer visual representations of key processes.

# The Val-Gly Dipeptide Linker: Structure and Proposed Mechanism of Cleavage



The Val-Gly linker, like other dipeptide linkers, is designed to be a substrate for lysosomal proteases, which are abundant in the intracellular environment of cancer cells. The general structure of a Val-Gly linker within an ADC typically involves a connection to the antibody via a stable moiety and to the cytotoxic payload through a self-immolative spacer, such as paminobenzyl carbamate (PABC).

### **Enzymatic Cleavage by Cathepsins**

The primary mechanism for the cleavage of dipeptide linkers is enzymatic hydrolysis by lysosomal cysteine proteases, most notably Cathepsin B and Cathepsin L.[2][3] These enzymes recognize specific amino acid sequences and cleave the peptide bond.

- P2 and P1 Positions: In the context of dipeptide linkers, the amino acid residue further from the payload (Valine in this case) is designated as the P2 position, while the residue closer to the payload (Glycine) is in the P1 position.
- Substrate Specificity: Cathepsin B and L exhibit a preference for a hydrophobic amino acid, such as Valine or Phenylalanine, at the P2 position.[4][5] The P1 residue influences the rate of cleavage. While citrulline and lysine are known to facilitate rapid cleavage, other amino acids are also tolerated.[6]
- Cleavage of the Val-Gly Bond: Based on the known substrate specificities, it is hypothesized that Cathepsin B and/or Cathepsin L recognize the Valine residue at the P2 position. The cleavage is expected to occur at the amide bond between the Glycine (P1) and the PABC spacer. Studies on the cleavage of other peptide sequences have shown that the bond following a glycine residue can be a substrate for certain proteases.[4]

## The Self-Immolative Spacer: Traceless Release of the Payload

Following the enzymatic cleavage of the dipeptide, the PABC spacer undergoes a spontaneous 1,6-elimination reaction. This process releases the unmodified, fully active cytotoxic payload, carbon dioxide, and an aromatic remnant. This "traceless" release is a critical feature for ensuring the consistent and potent activity of the payload inside the cancer cell.

## **Data Presentation: A Comparative Overview**







While specific quantitative data for the Val-Gly linker is not extensively available in peer-reviewed literature, a comparative analysis with the well-characterized Val-Cit and Val-Ala linkers can provide valuable insights. The choice of the P1 amino acid is known to impact cleavage efficiency and hydrophobicity.



| Dipeptide<br>Linker | P2 Residue | P1 Residue | Key<br>Characteristic<br>s of P1<br>Residue         | Expected<br>Impact on<br>Linker<br>Performance                                                                                                                                    |
|---------------------|------------|------------|-----------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Val-Cit             | Valine     | Citrulline | Neutral, polar,<br>not naturally<br>encoded.        | Widely used and considered a highly efficient substrate for Cathepsin B.[7]                                                                                                       |
| Val-Ala             | Valine     | Alanine    | Small, nonpolar.                                    | Also an effective substrate for Cathepsin B, with some studies suggesting it may lead to less aggregation in high drug-to-antibody ratio (DAR) conjugates compared to Val-Cit.[9] |
| Val-Gly             | Valine     | Glycine    | Smallest amino acid, achiral, provides flexibility. | Theoretically a substrate for cathepsins due to the P2 Valine. The smaller, more flexible Glycine may influence the kinetics of enzyme binding and cleavage. Its impact on        |



plasma stability and overall ADC efficacy requires specific experimental validation.

## **Experimental Protocols**

The following are detailed methodologies for key experiments to characterize an ADC containing a Val-Gly cleavable linker. These are general protocols that should be optimized for the specific antibody, payload, and linker chemistry.

### **Cathepsin B Cleavage Assay**

This assay determines the susceptibility of the Val-Gly linker to cleavage by its target enzyme.

#### Materials:

- ADC with Val-Gly linker
- Human Cathepsin B, recombinant
- Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
- Quench Solution: Acetonitrile with an internal standard (e.g., a stable isotopically labeled version of the payload)
- LC-MS/MS system

#### Procedure:

- Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).
- Activate Cathepsin B by incubating it in the Assay Buffer for 15 minutes at 37°C.
- In a microcentrifuge tube, combine the ADC (final concentration, e.g., 10 μM) with the activated Cathepsin B (final concentration, e.g., 1 μM) in Assay Buffer.



- Incubate the reaction mixture at 37°C.
- At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
- Immediately quench the reaction by adding the aliquot to a 4-fold excess of cold Quench Solution.
- Centrifuge the samples to precipitate the protein.
- Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
- Calculate the rate of cleavage from the time-course data.

### **Plasma Stability Assay**

This assay evaluates the stability of the ADC linker in human plasma, which is crucial for predicting its in vivo performance.

#### Materials:

- ADC with Val-Gly linker
- Human plasma (pooled, citrated)
- PBS (pH 7.4)
- Sample preparation reagents (e.g., for immunoprecipitation or protein precipitation)
- LC-MS/MS or ELISA-based method for quantification

#### Procedure:

- Prepare a stock solution of the ADC.
- Spike the ADC into human plasma to a final concentration (e.g., 100 μg/mL).
- Incubate the plasma samples at 37°C.



- At various time points (e.g., 0, 24, 48, 96, 168 hours), collect an aliquot of the plasma sample.
- Process the plasma samples to isolate the ADC and/or the released payload. This may involve protein precipitation followed by LC-MS/MS analysis of the free payload, or an ELISA-based method to quantify the intact ADC.
- Quantify the amount of intact ADC or released payload at each time point.
- Calculate the half-life (t1/2) of the ADC in plasma.

### In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the cell-killing activity of the ADC on target cancer cells.

#### Materials:

- Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
- Cell culture medium and supplements
- ADC with Val-Gly linker
- Control antibody (unconjugated)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- · Plate reader

#### Procedure:

- Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.



- Remove the old medium from the cells and add the ADC or control antibody dilutions.
- Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (e.g., 72-96 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C. The MTT is converted to formazan crystals by metabolically active cells.
- Add the solubilization buffer to dissolve the formazan crystals.
- Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
- Calculate the percentage of cell viability relative to untreated control cells.
- Plot the cell viability against the ADC concentration and determine the IC50 (the concentration of ADC that inhibits cell growth by 50%).

# Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the action of an ADC with a cleavable Val-Gly linker.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Valine Glycine Liner (Val-Gly) ADC Linkers | AxisPharm [axispharm.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody—Drug Conjugates PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective cleavage of peptide bonds by cathepsins L and B from rat liver PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Panoramic Overview-Linker Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. adc.bocsci.com [adc.bocsci.com]
- 9. Types of ADC Linkers [bocsci.com]
- To cite this document: BenchChem. [The Valine-Glycine Dipeptide in Cleavable Linkers: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b13705427#role-of-val-gly-dipeptide-in-cleavable-linkers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com